4-Methyl-1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid
Overview
Description
4-Methyl-1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid is a useful research compound. Its molecular formula is C20H31NO5 and its molecular weight is 365.5 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[2-(3-isopropyl-5-methylphenoxy)ethyl]-4-methylpiperidine oxalate is 365.22022309 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Scientific Research Applications of Structurally Similar Compounds
1. Ethylene Inhibition in Agriculture
Compounds similar to the query may have applications in agriculture, particularly in ethylene inhibition. Ethylene is a plant hormone responsible for the ripening and senescence of fruits and vegetables. Researchers have explored ethylene-action inhibitors like 1-methylcyclopropene (1-MCP) to extend the postharvest life of crops, suggesting that structurally similar compounds could serve analogous purposes (Martínez-Romero et al., 2007).
2. Antioxidant and Anti-inflammatory Properties
Phenolic compounds, such as p-coumaric acid and its derivatives, have been studied for their antioxidant and anti-inflammatory properties. These substances can modulate immune responses, inhibit pro-inflammatory cytokines, and offer protective effects against various chronic diseases, suggesting potential therapeutic applications for structurally related compounds in managing inflammation and oxidative stress-related conditions (Yahfoufi et al., 2018).
3. Environmental Impact of Organic Compounds
The environmental fate and impact of organic compounds, particularly those used in pharmaceuticals and personal care products, have garnered research interest. Studies on compounds like oxybenzone, a common sunscreen ingredient, have illuminated the potential ecological consequences of widespread chemical use, including effects on aquatic life and water quality. This highlights the importance of assessing the environmental behavior and safety of chemical compounds, including structurally similar entities (Schneider & Lim, 2019).
Properties
IUPAC Name |
4-methyl-1-[2-(3-methyl-5-propan-2-ylphenoxy)ethyl]piperidine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO.C2H2O4/c1-14(2)17-11-16(4)12-18(13-17)20-10-9-19-7-5-15(3)6-8-19;3-1(4)2(5)6/h11-15H,5-10H2,1-4H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEXNZCZXUIYFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCOC2=CC(=CC(=C2)C(C)C)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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